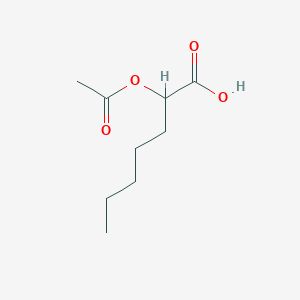
2-(Acetyloxy)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)heptanoic acid is an organic compound that falls under the category of carboxylic acids It is characterized by the presence of an acetyloxy group attached to the second carbon of a heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)heptanoic acid typically involves the esterification of heptanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
Heptanoic acid+Acetic anhydride→2-(Acetyloxy)heptanoic acid+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where heptanoic acid and acetic anhydride are reacted in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyloxy)heptanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield heptanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form heptanoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Heptanoic acid and acetic acid.
Oxidation: Various oxidized derivatives of heptanoic acid.
Reduction: 2-(Hydroxy)heptanoic acid.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)heptanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of heptanoic acid and acetic acid. These products can then participate in various metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic acid: A straight-chain carboxylic acid with similar properties but lacking the acetyloxy group.
2-(Hydroxy)heptanoic acid: A reduction product of 2-(Acetyloxy)heptanoic acid with a hydroxyl group instead of an ester group.
Acetic acid: A simple carboxylic acid that forms part of the ester group in this compound.
Uniqueness
This compound is unique due to the presence of both a heptanoic acid chain and an acetyloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
64769-00-2 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-acetyloxyheptanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-4-5-6-8(9(11)12)13-7(2)10/h8H,3-6H2,1-2H3,(H,11,12) |
Clave InChI |
KZQHUDDHYNTYGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)



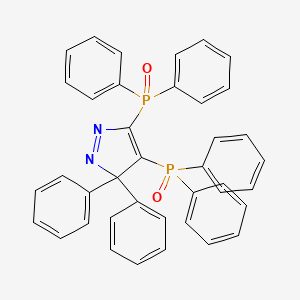
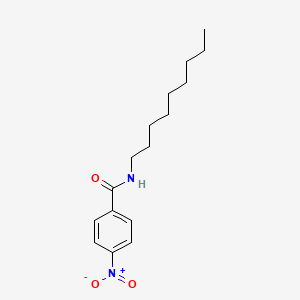

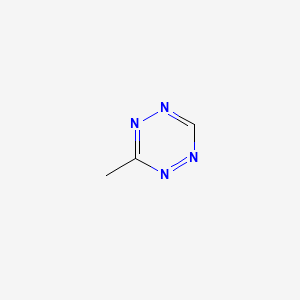
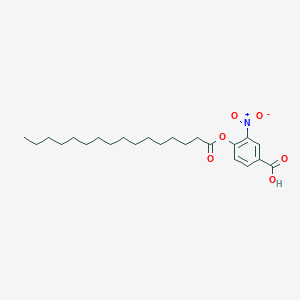
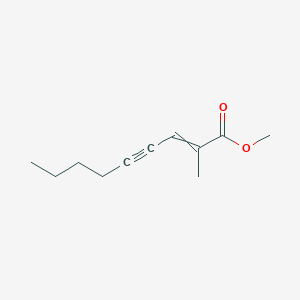
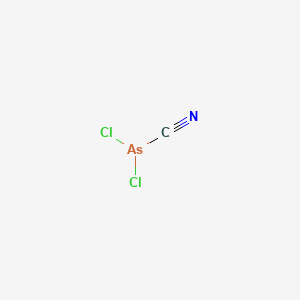
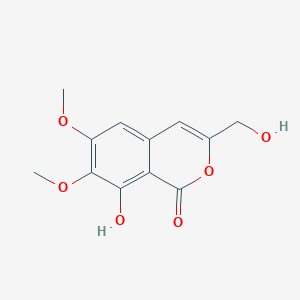
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)

